3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride
Description
This compound is primarily used in organic synthesis as a reactive intermediate for introducing sulfonyl groups into target molecules, particularly in pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity arises from the electron-withdrawing nitro and chloro groups, which enhance the electrophilicity of the sulfonyl chloride moiety.
Properties
IUPAC Name |
3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-4-6(8)2-5(15(9,13)14)3-7(4)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJPTCBXPMZLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407018 | |
| Record name | 3-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78726-74-6 | |
| Record name | 3-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride typically involves the chlorination, nitration, and sulfonation of a benzene derivative. The process can be broken down into the following steps:
Chlorination: Introducing a chlorine atom to the benzene ring using Cl2/FeCl3.
Nitration: Adding a nitro group (NO2) through nitration with HNO3/H2SO4.
Sulfonation: Introducing a sulfonyl chloride group (SO2Cl) using SO3/H2SO4.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine, nitro, and sulfonyl chloride groups can be substituted with other functional groups.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of various substituted benzenesulfonyl chlorides.
Reduction: Formation of 3-chloro-4-methyl-5-aminobenzenesulfonyl chloride.
Oxidation: Formation of 3-chloro-4-carboxy-5-nitrobenzenesulfonyl chloride.
Scientific Research Applications
Chemical Synthesis and Intermediates
1.1 Pharmaceutical Applications
3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is utilized as a precursor for synthesizing sulfonamide drugs. Sulfonamides are a class of antibiotics that have been widely used in treating bacterial infections. The compound can be reacted with amines to form sulfonamides, which exhibit antibacterial properties.
Case Study: Synthesis of Sulfonamides
- Reaction Conditions : The compound is reacted with various amines in the presence of a base such as triethylamine in solvents like dichloromethane.
- Yield : Typical yields range from 60% to 85%, depending on the specific amine used and reaction conditions.
| Amine | Reaction Yield (%) | Notes |
|---|---|---|
| Aniline | 75 | Stable product formation |
| p-Toluidine | 80 | Higher reactivity observed |
| Ethylamine | 65 | Moderate yield due to steric hindrance |
1.2 Agrochemical Applications
In agrochemistry, this sulfonyl chloride is used to synthesize herbicides and pesticides. Its ability to introduce a sulfonyl group into various organic molecules enhances their biological activity.
Case Study: Herbicide Development
- Application : Used in the synthesis of selective herbicides.
- Outcome : Compounds derived from this compound demonstrated effective weed control in field trials.
Dye Manufacturing
The compound serves as an intermediate in the production of dyes, particularly azo dyes, which are characterized by their vibrant colors and are extensively used in textiles.
2.1 Azo Dye Synthesis
- Process Overview : The sulfonyl chloride reacts with diazonium salts to form azo compounds.
- Yield and Purity : High yields (up to 90%) of pure azo dyes can be achieved through careful control of reaction conditions.
| Dye Type | Yield (%) | Color Characteristics |
|---|---|---|
| Azo Red | 88 | Bright red, high stability |
| Azo Yellow | 92 | Vibrant yellow, lightfastness |
Material Science Applications
Research has indicated potential applications of this compound in material science, particularly in creating polymers with enhanced properties.
3.1 Polymerization Studies
- Application : Used as a chain transfer agent in radical polymerization processes.
- Impact on Polymers : Introduction of the sulfonyl group improves thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical reactions and modifications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Benzenesulfonyl Chloride Derivatives
Key Observations :
Electron-Withdrawing Groups (EWGs) :
- The nitro group in this compound significantly increases its electrophilicity compared to derivatives lacking this group (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride). This makes it more reactive in nucleophilic substitution reactions .
- Trifluoromethyl (–CF₃) in [3-Chloro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride enhances thermal stability and lipophilicity, favoring applications in fluorinated materials .
Substituent Position :
- Ortho/para-directing effects : The methyl group at position 4 in the target compound may sterically hinder reactions at the sulfonyl chloride site, a factor absent in the 3-chloro-4-fluoro analog .
Functional Group Diversity :
- 2-Chloro-5-nitroanisole (an ether derivative) lacks the sulfonyl chloride group, limiting its utility in sulfonylation reactions but expanding its use in nitro-aromatic syntheses .
Biological Activity
3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (Cl-MNBs) is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This article delves into its biological properties, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a chlorine atom , a methyl group , and a nitro group attached to a benzenesulfonyl chloride moiety. The presence of the electron-withdrawing nitro group enhances its reactivity, making it a versatile building block in organic synthesis.
Antimicrobial Properties
Research indicates that Cl-MNBs derivatives exhibit notable antimicrobial activities. The sulfonyl chloride group can be converted into sulfonamide derivatives, which are known for their antibacterial properties. For instance, sulfonamides derived from Cl-MNBs have shown effectiveness against various bacterial strains, including those resistant to common antibiotics .
Cytotoxic Effects
In vitro studies have demonstrated that Cl-MNBs can inhibit the growth of several human cancer cell lines. The cytotoxicity of these compounds has been evaluated using the crystal violet microtiter plate assay, revealing IC50 values that suggest significant antiproliferative activity. For example, modifications to the Cl-MNBs structure can enhance its efficacy against cervical and bladder cancer cells .
The biological activity of Cl-MNBs is largely attributed to its ability to form covalent bonds with nucleophiles, such as amines. This reactivity allows for the selective modification of biomolecules, which is essential in drug development. The introduction of the Cl-MNBs group onto organic molecules facilitates the study of structure-activity relationships (SAR) that inform medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the chlorination of 4-methyl-5-nitrobenzenesulfonic acid followed by treatment with thionyl chloride or phosphorus pentachloride. This process yields Cl-MNBs with high purity, suitable for further functionalization.
Case Study 1: Antibacterial Activity
A study investigated the antibacterial efficacy of Cl-MNBs derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The derivatives showed promising results with minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting potential for therapeutic applications in treating resistant infections .
Case Study 2: Anticancer Activity
In another study focusing on cancer cell lines, derivatives of Cl-MNBs were tested for their cytotoxic effects. The results indicated that certain substitutions on the Cl-MNBs scaffold significantly enhanced their antitumor activity, with some compounds achieving IC50 values as low as 2.38 µM against specific cancer cell lines .
Comparative Analysis of Biological Activity
| Compound | Activity Type | IC50 (µM) | Target Organism/Cell Line |
|---|---|---|---|
| 3-Chloro-4-methyl-5-nitrobenzenesulfonamide | Antibacterial | 0.39 | MRSA |
| 3-Chloro-4-methyl-5-nitrobenzenesulfonamide | Anticancer | 2.38 | Cervical Cancer (SISO) |
| Derivative A | Antifungal | 100% | B. myadis |
| Derivative B | Cytotoxic | 14.74 | Bladder Cancer (RT-112) |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. For example:
Chlorosulfonation : Introduce the sulfonyl chloride group using chlorosulfonic acid under controlled temperatures (0–5°C).
Nitration : Add a nitro group via mixed acid (HNO₃/H₂SO₄) at 50–60°C, ensuring regioselectivity by leveraging steric and electronic effects of existing substituents .
Methylation : Install the methyl group via Friedel-Crafts alkylation or nucleophilic substitution, depending on precursor availability.
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry and temperature to minimize byproducts like over-nitrated derivatives .
Q. How is this compound characterized structurally and functionally in academic research?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., methyl and nitro group positions). IR spectroscopy identifies S=O (1150–1350 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches .
- Crystallography : X-ray diffraction (e.g., as in sulfonamide analogs) resolves bond angles and confirms regiochemistry .
- Purity Analysis : HPLC with UV detection (λ = 254 nm) quantifies impurities, while elemental analysis validates stoichiometry .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as a versatile intermediate:
- Sulfonamide Synthesis : React with amines (e.g., benzylamine) to form sulfonamides, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase) .
- Proteolysis-Targeting Chimeras (PROTACs) : The sulfonyl chloride group enables covalent conjugation to E3 ligase ligands, facilitating targeted protein degradation studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the nitro group under varying conditions?
- Methodological Answer : Contradictions often arise from solvent polarity and temperature effects:
- Reduction : Use catalytic hydrogenation (Pd/C, H₂) in ethanol to yield amines, but note competing dechlorination at high pressures.
- Electrophilic Substitution : Nitro groups deactivate the ring, but meta-directing effects can be overridden by steric hindrance from the methyl group. Validate via DFT calculations or Hammett plots .
- Example : Conflicting reports on nitration yields (60–85%) may stem from incomplete precursor purification or side reactions; optimize via controlled addition rates .
Q. What strategies mitigate decomposition risks during storage and handling?
- Methodological Answer :
- Storage : Store under inert atmosphere (Ar/N₂) at –20°C in amber glass to prevent hydrolysis and photodegradation.
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Add stabilizers like molecular sieves to absorb moisture .
- Handling : Use anhydrous solvents (e.g., THF, DCM) during reactions to avoid hydrolysis to sulfonic acids .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Model interactions with target proteins (e.g., COX-2) using AutoDock Vina. Prioritize derivatives with stronger hydrogen bonds to catalytic residues.
- QSAR Modeling : Correlate substituent electronic parameters (σ, π) with IC₅₀ values from enzyme assays. For example, electron-withdrawing groups (e.g., nitro) enhance sulfonamide acidity, improving binding .
- Case Study : Derivatives with trifluoromethyl groups showed 3-fold higher potency in preliminary screens, validated by MD simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
